TC-G 24
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Overview
Description
TC-G 24, also known as N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 17.1 nM . This compound has shown the ability to cross the blood-brain barrier and has been used in research for various diseases, including type 2 diabetes mellitus, stroke, and Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of TC-G 24 is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound binds to the ATP binding site of GSK-3β . By inhibiting GSK-3β, this compound can modulate the activity of various downstream proteins and pathways .
Biochemical Pathways
The inhibition of GSK-3β by this compound affects several biochemical pathways. For instance, it can increase liver glycogen reserves, which are crucial for maintaining glucose homeostasis .
Pharmacokinetics
This compound has been shown to cross the blood-brain barrier (BBB), which suggests that it has good bioavailability . .
Result of Action
The inhibition of GSK-3β by this compound leads to an increase in liver glycogen reserves . This can have potential therapeutic implications for diseases such as type 2 diabetes mellitus, stroke, Alzheimer’s disease, and other related conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the ability of this compound to cross the BBB suggests that it can act in the central nervous system . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-G 24 involves the formation of the oxadiazole ring, which is a key structural component. The synthetic route typically starts with the reaction of 3-chloro-4-methylphenylhydrazine with 4-nitrobenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized to form the oxadiazole ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
TC-G 24 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the chloro group: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TC-G 24 has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a tool compound to study the inhibition of GSK-3β.
Biology: Investigated for its effects on cellular processes regulated by GSK-3β.
Medicine: Potential therapeutic agent for diseases such as type 2 diabetes mellitus, stroke, and Alzheimer’s disease.
Industry: Potential applications in the development of new therapeutic agents targeting GSK-3β.
Comparison with Similar Compounds
Similar Compounds
SB-216763: Another potent GSK-3β inhibitor with similar applications in research.
CHIR-99021: A selective GSK-3β inhibitor used in stem cell research and regenerative medicine.
Uniqueness
TC-G 24 is unique due to its high selectivity for GSK-3β and its ability to cross the blood-brain barrier, making it particularly useful for studying neurological diseases . Its potency and selectivity make it a valuable tool for researchers investigating the role of GSK-3β in various diseases .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNWQGNEJYDQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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